molecular formula C20H23NO2 B5648067 N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B5648067
M. Wt: 309.4 g/mol
InChI Key: WGNQKHRKWMQINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, also known as DMPA, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. DMPA is known for its unique mode of action, which involves disrupting the growth and development of insects and mites.

Mechanism of Action

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide acts on the insect and mite nervous system by inhibiting the synthesis of chitin, a key component of the exoskeleton. This leads to the disruption of the growth and development of pests, ultimately resulting in their death. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide also affects the metabolism of pests by inhibiting the activity of various enzymes involved in energy production and detoxification.
Biochemical and physiological effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects on pests. It affects the synthesis of chitin, as well as the activity of enzymes involved in energy production and detoxification. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has also been shown to affect the expression of genes involved in growth and development, as well as stress responses. In addition, N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have immunomodulatory effects on pests, affecting their ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent activity against a wide range of pests, its unique mode of action, and its ability to affect various biochemical and physiological processes. However, there are also some limitations to its use, including its potential toxicity to non-target organisms and its limited solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, including the development of new synthesis methods and purification techniques to improve its purity and yield. In addition, there is a need for further research on the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, as well as its effects on non-target organisms and the environment. There is also a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in pest management strategies, including its use in combination with other insecticides and acaricides. Finally, there is a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in other areas, such as medicine and agriculture.

Synthesis Methods

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be synthesized through the reaction of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide. The purity and yield of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. It has been shown to be effective against a wide range of insect and mite species, including the cotton bollworm, the diamondback moth, the two-spotted spider mite, and the house dust mite. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is used to study the physiology, biochemistry, and genetics of these pests, as well as their interactions with other organisms and the environment.

properties

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-13-9-10-16(11-14(13)2)18(22)15-7-6-8-17(12-15)21-19(23)20(3,4)5/h6-12H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNQKHRKWMQINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2,2-dimethylpropanamide

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